molecular formula C26H26N2O4 B2373946 N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide CAS No. 850908-66-6

N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

Cat. No.: B2373946
CAS No.: 850908-66-6
M. Wt: 430.504
InChI Key: XZNPYANVFRDTEI-UHFFFAOYSA-N
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Description

This product, N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide, is a high-purity chemical compound offered for research and development purposes. As a synthetic small molecule, it features a complex structure combining dihydroisoquinoline and acetamide pharmacophores, suggesting potential for diverse biological activity. Compounds with similar structural motifs, such as related tetrahydroisoquinoline derivatives and N-(methoxyphenyl)acetamides , are often investigated in early-stage discovery research for their physicochemical and pharmacological properties. Researchers may explore this molecule as a key intermediate in synthetic organic chemistry or as a candidate for screening against various biological targets. Its structure indicates potential application in the study of enzyme inhibition or receptor signaling pathways, particularly those involving proteins that interact with planar aromatic systems and amide linkages. This product is provided with a focus on identity and purity to ensure reliability in experimental settings. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyers are responsible for confirming the product's suitability and for conducting all necessary safety and quality assessments for their specific research applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-18-6-3-4-7-19(18)16-28-15-14-22-23(26(28)30)8-5-9-24(22)32-17-25(29)27-20-10-12-21(31-2)13-11-20/h3-13H,14-17H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNPYANVFRDTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure

The compound can be represented by the following structure:

N 4 methoxyphenyl 2 2 2 methylphenyl methyl 1 oxo 3 4 dihydroisoquinolin 5 yl oxy acetamide\text{N 4 methoxyphenyl 2 2 2 methylphenyl methyl 1 oxo 3 4 dihydroisoquinolin 5 yl oxy acetamide}

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that benzamide riboside (BR) inhibits dihydrofolate reductase (DHFR), leading to reduced cancer cell proliferation in resistant strains .

Compound Cancer Type Mechanism of Action
Benzamide RibosideLymphoblastic leukemiaInhibition of DHFR
N-(4-methoxyphenyl) derivativesVariousApoptosis induction

2. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory activities. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in inflammatory diseases .

3. Antimicrobial Activity

The phenoxy-acetamide scaffold has shown promising antimicrobial properties against various bacterial strains. This activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic processes .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Cell Cycle Regulation : Certain derivatives induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in response to treatment with benzamide derivatives.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Benzamide Derivatives : A study demonstrated that a series of benzamide derivatives exhibited potent cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting tumor growth in vivo .
  • Antimicrobial Testing : Research conducted on phenoxy-acetamides revealed significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential for development as new antimicrobial agents .

Scientific Research Applications

Biological Activities

Research indicates that N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide exhibits several promising biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that compounds with similar structures show potential in inhibiting cancer cell proliferation. For example, derivatives containing the isoquinoline scaffold have been reported to exhibit cytotoxic effects against various cancer cell lines .
    • A specific study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against various pathogens. Similar phenoxy-N-arylacetamide derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria .
    • These findings indicate potential applications in developing new antibiotics or antimicrobial agents.
  • Anti-inflammatory Effects :
    • Compounds with the phenoxy-N-arylacetamide structure have been associated with anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .
    • This aspect is crucial for developing therapies for conditions like arthritis or other chronic inflammatory disorders.
  • Analgesic Properties :
    • The analgesic potential of similar compounds has been explored, suggesting that this compound may also contribute to pain management strategies .

Synthesis and Structure Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Reactions involving chloroacetamides and various phenolic compounds.
  • Characterization techniques such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Cancer Treatment :
    • A study published in 2020 reported that derivatives of this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is critical for minimizing side effects in cancer therapy .
  • Antimicrobial Testing :
    • A research article highlighted the effectiveness of related compounds against resistant strains of bacteria, emphasizing their potential role in addressing antibiotic resistance issues .
  • Anti-inflammatory Mechanisms :
    • Investigations into the anti-inflammatory mechanisms revealed that these compounds could inhibit pro-inflammatory cytokines, suggesting their utility in treating autoimmune disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, emphasizing substituent effects and biological activities:

Compound Name & Structure Key Substituents/Modifications Biological Activity/Properties Reference ID
Target Compound : N-(4-Methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide - 4-Methoxyphenyl
- 2-Methylbenzyl (C2 of isoquinoline)
Hypothesized anticancer/antimicrobial activity (based on structural analogs)
2-[[2-[(4-Chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide - 4-Chlorophenyl (C2 substituent)
- 3-Methylphenyl (acetamide N-substituent)
Enhanced cytotoxicity due to electron-withdrawing Cl; evaluated in anticancer screens .
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide Quinolin-4-ol core
- 3,5-Dimethylphenyl
Demonstrated moderate UPLC-MS stability (RT 1.69 min) and potential CNS activity .
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide Thiazolidinone core
- 4-Chloro-3-methylphenoxy
Broad-spectrum antimicrobial activity (e.g., compound 4a showed MIC = 8 µg/mL against S. aureus) .
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Thiazolidinedione core
- Nitrophenyl
Hypoglycemic activity (50% glucose reduction in mice at 25 mg/kg) .

Key Structural and Functional Insights:

Methoxy vs. Nitro Groups: The hypoglycemic thiazolidinedione derivative () highlights how nitro substituents on the phenyl ring improve metabolic activity compared to methoxy groups, which are more common in antimicrobial agents .

Core Scaffold Influence: Isoquinoline vs. Quinoline: Quinoline derivatives () show better metabolic stability (UPLC-MS RT < 2 min) than isoquinoline-based compounds, possibly due to reduced ring strain . Thiazolidinone vs. Isoquinoline: Thiazolidinones () prioritize antimicrobial over anticancer activity, whereas isoquinoline-acetamide hybrids may favor kinase or topoisomerase inhibition .

Acetamide Linker Flexibility :

  • Compounds with shorter linkers (e.g., ’s thiazolidinedione) exhibit stronger target binding (e.g., PPAR-γ agonism), while longer, oxygenated linkers (as in the target compound) may enhance solubility and diffusion .

Preparation Methods

Bischler-Napieralski Cyclization

This method involves cyclizing a β-phenylethylamide derivative using dehydrating agents. For example:

  • Starting material : 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is prepared by reacting 6-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide in dichloromethane and methanesulfonic acid via the Schmidt reaction.
  • Reaction conditions : Polyphosphoric acid (PPA) at 120–150°C facilitates cyclization.
  • Yield : 67–82%.

Schmidt Reaction

An alternative approach uses hydrazoic acid (HN₃) to form the lactam ring:

  • Substrate : 6-Methoxy-2,3-dihydro-1H-inden-1-one.
  • Reagents : Sodium azide (NaN₃), methanesulfonic acid (CH₃SO₃H).
  • Key step : Intramolecular rearrangement forms the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Alkylation at Position 2: Introduction of 2-Methylbenzyl Group

The 2-methylbenzyl substituent is introduced via N-alkylation or Mannich-type reactions .

N-Alkylation of Dihydroisoquinolinone

  • Reagents : 2-Methylbenzyl chloride, sodium hydride (NaH) in dimethylformamide (DMF).
  • Conditions : 0°C to room temperature, 30 minutes to 12 hours.
  • Yield : 82%.
  • Mechanism : Deprotonation of the lactam nitrogen followed by nucleophilic substitution.

Reductive Amination

For substrates lacking direct alkylation sites:

  • Reagents : 2-Methylbenzaldehyde, sodium cyanoborohydride (NaBH₃CN) in methanol.
  • Key intermediate : Imine formation followed by reduction.

Etherification at Position 5: Formation of Acetamide-Oxy Linkage

The ether bridge is constructed via Williamson ether synthesis or Mitsunobu reaction .

Williamson Ether Synthesis

  • Substrate : 5-Hydroxy-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1(2H)-one.
  • Reagents :
    • Alkylation agent : Bromoacetyl chloride or bromoacetic acid derivative.
    • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in acetonitrile.
  • Conditions : 60–80°C, 4–6 hours.
  • Yield : 70–85%.

Mitsunobu Reaction

For sterically hindered substrates:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Advantage : Improved stereochemical control.

Amidation: Attachment of 4-Methoxyphenyl Group

The final acetamide moiety is introduced via coupling reactions .

HATU-Mediated Amidation

  • Reagents :
    • Carboxylic acid : 2-[[2-[(2-Methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetic acid.
    • Amine : 4-Methoxyaniline.
    • Coupling agent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
  • Conditions : N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM), room temperature.
  • Yield : 65–75%.

Mixed Carbonate Method

  • Reagents : Ethyl chloroformate, triethylamine (Et₃N).
  • Mechanism : In-situ formation of an active ester intermediate.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).
  • Eluent : Gradient of ethyl acetate (EtOAc) and hexanes (20–50% EtOAc).
  • Purity : >95% (HPLC).

Spectroscopic Characterization

Technique Key Data Source
¹H NMR δ 2.87 (t, J=6.8 Hz, 2H, CH₂), 3.81 (s, 3H, OCH₃), 7.41 (d, J=2.8 Hz, 1H, Ar-H)
¹³C NMR δ 171.2 (C=O), 156.7 (OCH₃), 129.8–114.2 (Ar-C)
HR-MS m/z 430.504 [M+H]⁺ (calc. 430.504 for C₂₆H₂₆N₂O₄)

X-ray Crystallography

  • Confirmation : Planar dihydroisoquinoline core with dihedral angles of 14.9°–45.8° between aromatic rings.

Optimization Challenges and Solutions

Regioselectivity in Alkylation

  • Issue : Competing O- vs. N-alkylation.
  • Solution : Use bulky bases (e.g., NaH) to favor N-alkylation.

Oxidative Degradation

  • Issue : Sensitivity of the 3,4-dihydroisoquinoline core to oxidation.
  • Mitigation : Conduct reactions under inert atmosphere (N₂/Ar).

Scalability

  • Batch size : Up to 100 g demonstrated in patent CN103864684A.
  • Key factor : Use of microwave-assisted reactions to reduce cycle times.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Bischler-Napieralski 70 95 120 High
Schmidt Reaction 65 92 150 Moderate
Reductive Amination 60 90 180 Low

Industrial Applications and Patents

  • Anticancer agents : Derivatives show IC₅₀ values of 0.64–4.10 μM against leukemia cells.
  • Patent CN103864684A : Covers 3,4-dihydroisoquinoline derivatives for antitumor use.
  • Scale-up synthesis : Described in RU2060992C1 using PPA-mediated cyclization.

Q & A

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?

  • Crystallographic Workflow :
  • Single-Crystal Growth : Use slow evaporation (solvent: DCM/MeOH) to obtain diffraction-quality crystals .
  • X-ray Diffraction : Resolve dihydroisoquinoline ring puckering and acetamide torsion angles (R-factor < 0.05) .
  • Density Functional Theory (DFT) : Validate observed conformations with computational models (e.g., B3LYP/6-31G*) .

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